N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
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Properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-18-10-8-17(9-11-18)23-16-24(21-6-4-5-7-22(21)25)28(26-23)35(31,32)20-14-12-19(33-2)13-15-20/h4-15,24,27H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRFOSNWVZGHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that belongs to the pyrazole class of compounds. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrazole ring substituted with various functional groups. The presence of a sulfonamide moiety enhances its solubility and potential biological activity.
Molecular Formula: C₁₈H₁₈F₁N₃O₃S
Molecular Weight: 367.42 g/mol
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.08 | EGFR inhibition |
| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 | 4.2 | CDK2 inhibition |
The compound has been reported to exhibit a selective cytotoxic effect against tumor cells while sparing normal cells, which is a desirable trait in cancer therapeutics.
2. Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.
Key Findings:
- A study demonstrated that similar compounds showed IC50 values ranging from 3.8 to 40 nM against COX enzymes, indicating potent anti-inflammatory properties .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied, with some compounds demonstrating effectiveness against various bacterial strains. This activity is particularly relevant in the context of treating infections caused by Helicobacter pylori.
Case Study:
A related pyrazole compound was evaluated for its efficacy against H. pylori, showing promising results in inhibiting bacterial growth and reducing gastrointestinal damage .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Targeting specific enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest: Inducing cell cycle arrest at various phases, particularly in cancer cells.
- Apoptosis Induction: Promoting programmed cell death in malignant cells through various signaling pathways.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
This compound exhibits promising properties for drug development, particularly as an enzyme inhibitor or receptor antagonist. The sulfonamide moiety is known for its biological activity, often enhancing the compound's pharmacological profile. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents for various diseases.
Case Studies
- Anticancer Activity : Research has shown that compounds containing sulfonamide groups can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives similar to N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Sulfonamide compounds are also investigated for their anti-inflammatory properties. Studies indicate that modifications in the pyrazole structure can enhance the compound's efficacy in reducing inflammation markers in vitro and in vivo.
Organic Synthesis
Versatile Intermediate
this compound serves as a versatile intermediate in organic synthesis. Its complex structure allows for further derivatization, enabling the synthesis of more intricate molecules.
Synthetic Routes
The synthesis typically involves multi-step reactions:
- Formation of the Pyrazole Core : This step may involve cyclization reactions with hydrazine derivatives.
- Introduction of Functional Groups : The sulfonamide group can be introduced via reactions with sulfonyl chlorides under basic conditions.
These synthetic pathways are crucial for developing related compounds with tailored properties.
Material Science
Applications in Materials Development
The unique electronic and optical properties of this compound make it suitable for applications in material science. Researchers explore its use in creating new materials with specific functionalities, such as sensors or conductive polymers.
Data Summary
| Application Area | Description | Examples of Use |
|---|---|---|
| Medicinal Chemistry | Potential drug candidate for enzyme inhibition and receptor antagonism | Anticancer agents, anti-inflammatory drugs |
| Organic Synthesis | Intermediate for synthesizing complex molecules | Derivatization to create novel compounds |
| Material Science | Development of materials with unique electronic or optical properties | Sensors, conductive polymers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
